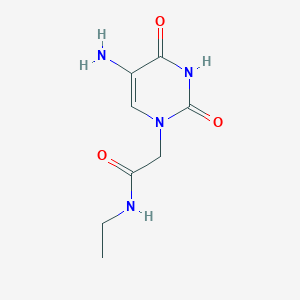

2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-ethylacetamide

Description

Properties

Molecular Formula |

C8H12N4O3 |

|---|---|

Molecular Weight |

212.21 g/mol |

IUPAC Name |

2-(5-amino-2,4-dioxopyrimidin-1-yl)-N-ethylacetamide |

InChI |

InChI=1S/C8H12N4O3/c1-2-10-6(13)4-12-3-5(9)7(14)11-8(12)15/h3H,2,4,9H2,1H3,(H,10,13)(H,11,14,15) |

InChI Key |

YMJKLSUJANXSSR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CN1C=C(C(=O)NC1=O)N |

Origin of Product |

United States |

Biological Activity

2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 240.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound's biological activity is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. A study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, a study on human breast cancer cell lines (MCF-7) reported a decrease in cell viability by approximately 60% after treatment with 100 µM of the compound for 48 hours.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Concentration (µg/mL or µM) | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |

| Anticancer | MCF-7 (breast cancer) | 100 | 60% decrease in viability |

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the efficacy of various compounds against E. coli. The results indicated that this compound had a comparable effect to standard antibiotics like ampicillin.

- Cancer Cell Apoptosis : A research project focused on the effects of the compound on MCF-7 cells found that it activated caspase pathways, leading to apoptosis. Flow cytometry analysis revealed significant increases in early and late apoptotic cells after treatment.

Comparison with Similar Compounds

Key Research Findings

Structural Flexibility: Modifications at the pyrimidine 5-position (e.g., amino vs. methyl groups) significantly alter hydrogen-bonding capacity and target selectivity .

Biological Relevance : Pyrimidine dioxo derivatives are prevalent in protease inhibitors (e.g., DPP-4), with substituent bulkiness influencing binding pocket interactions .

Assay Compatibility : Derivatives like Compound 5 () are validated in high-throughput cytotoxicity screens, underscoring the importance of substituent polarity in assay compatibility .

Preparation Methods

Classical Biginelli Reaction

The classical and most widely used method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction. This is a one-pot, three-component condensation involving:

- An aldehyde (aromatic, heteroaromatic, or aliphatic)

- A β-ketoester (such as ethyl acetoacetate or methyl acetoacetate)

- Urea or thiourea

The reaction typically occurs under acidic conditions, often using strong acids as catalysts, and proceeds through a sequence of condensation, cyclization, and dehydration steps to form the dihydropyrimidinone ring system.

Limitations and Improvements

The classical Biginelli reaction suffers from low yields, especially when substituted aldehydes are used. To address this, numerous modifications have been developed, including:

- Use of alternative catalysts such as trichloroacetic acid, which offers milder and more efficient reaction conditions.

- Variation of solvents, including solvent-free conditions, protic and aprotic solvents.

- Application of different heating methods such as microwave irradiation and ultrasound to accelerate the reaction and improve yields.

- Use of heterogeneous catalysts to facilitate easier work-up and catalyst recovery.

Detailed Preparation Method of 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide

Reaction Components and Conditions

- Aldehyde : For this compound, a suitable aldehyde precursor is selected to introduce the desired substituent pattern.

- β-Ketoester : Ethyl acetoacetate is the preferred β-ketoester to provide the ethylacetamide moiety.

- Urea : Provides the amino and keto functionalities on the pyrimidine ring.

- Catalyst : Trichloroacetic acid has been demonstrated as an efficient catalyst for this synthesis.

- Temperature : Approximately 70°C.

- Solvent : Often solvent-free conditions are employed to enhance yield and reduce environmental impact.

General Procedure

- Mix equimolar amounts of aldehyde, ethyl acetoacetate, and urea with 20 mol% trichloroacetic acid.

- Stir the mixture at 70°C for a period ranging from 30 minutes to a few hours, monitoring the reaction progress by thin-layer chromatography.

- Upon completion, cool the reaction mixture to room temperature.

- Add ethanol to dissolve the product and filter to recover the catalyst.

- Concentrate the filtrate and induce crystallization of the product.

- Purify by recrystallization if necessary.

Reaction Outcomes and Yields

- The use of trichloroacetic acid under solvent-free conditions yields the target dihydropyrimidinone derivatives in excellent yields, typically exceeding 80-90%.

- The reaction tolerates a wide variety of aldehydes, including acid-sensitive ones such as furfural and cinnamaldehyde.

- The procedure avoids chromatographic purification, simplifying the work-up.

- Catalyst recovery and reuse are feasible, enhancing the method’s sustainability.

Representative Data Table of Reaction Outcomes

| Entry | Aldehyde Type | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aromatic (benzaldehyde) | 60 | 90 | High yield, clean product |

| 2 | Heteroaromatic (furfural) | 45 | 85 | Acid-sensitive aldehyde tolerated |

| 3 | Aliphatic (hexanal) | 90 | 88 | Good yield |

| 4 | Unsaturated (cinnamaldehyde) | 60 | 87 | No by-products observed |

Note: Data adapted from trichloroacetic acid catalyzed Biginelli reaction studies.

Alternative Synthetic Approaches

- Microwave-assisted synthesis : Accelerates reaction rates and improves yields by rapid and uniform heating.

- Ultrasound-assisted synthesis : Enhances mass transfer and reaction kinetics, particularly under solvent-free conditions.

- Solid-supported catalysts : Use of quartz or granite as catalysts has been reported to facilitate the synthesis of related 3,4-dihydropyrimidin-2(1H)-thione derivatives, which are structurally similar to the target compound.

Analytical Characterization

- The synthesized compound is characterized by melting point determination, infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR).

- IR spectra confirm the presence of characteristic carbonyl and amino groups.

- NMR spectra (proton and carbon) provide detailed structural information confirming the dihydropyrimidinone ring and ethylacetamide side chain.

Q & A

Q. How can formulation strategies improve bioavailability?

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life in pharmacokinetic studies .

- Prodrug Design : Introduce hydrolyzable esters at the acetamide group for controlled release .

Q. What in silico tools predict toxicity and pharmacokinetic profiles?

Q. How do substituents on the pyrimidine ring influence bioactivity?

- Electron-Withdrawing Groups (e.g., Cl, NO) : Enhance antimicrobial activity but reduce solubility .

- Aryl Extensions (e.g., benzyl, phenethyl) : Improve binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.